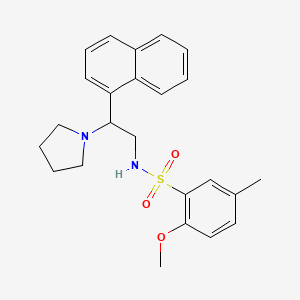
2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a methoxy group, a methyl group, a naphthalene ring, and a pyrrolidine ring, all attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. Methoxylation can be done using methanol in the presence of a catalyst, while methylation can be achieved using methyl iodide and a base.
Attachment of the Naphthalene and Pyrrolidine Rings: The final steps involve the formation of the naphthalene and pyrrolidine substituents. This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, followed by reductive amination to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated and carbonyl derivatives.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound, particularly in its antimicrobial role, involves the inhibition of bacterial enzymes that are crucial for folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: Similar in structure but with a pyrimidine ring instead of the naphthalene and pyrrolidine rings.
Uniqueness
2-methoxy-5-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical properties and biological activities compared to other sulfonamides. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-18-12-13-23(29-2)24(16-18)30(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFCIALWPICII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
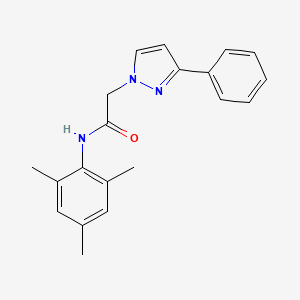


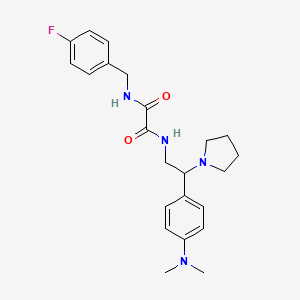
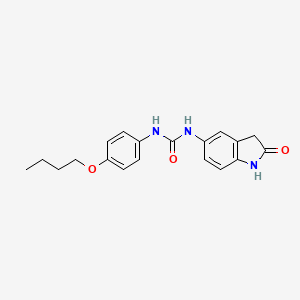
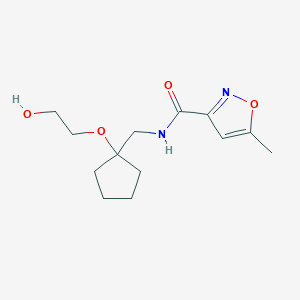
![6-[(4-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)

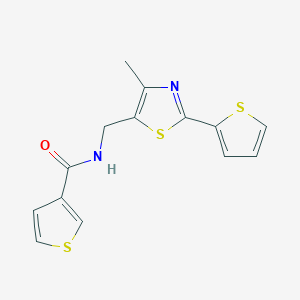
![2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile](/img/structure/B2870137.png)
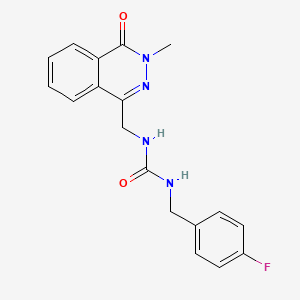
![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

